![molecular formula C19H22N2O5S B4754281 2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4754281.png)
2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetate
Overview
Description
2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetate, also known as Boc-phenylalanine acetate, is a chemical compound used in scientific research. It is a derivative of phenylalanine, an essential amino acid, and is commonly used in the synthesis of peptides and proteins.
Scientific Research Applications
2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetateanine acetate is commonly used in scientific research as a building block for the synthesis of peptides and proteins. It is also used as a substrate for enzymes that cleave peptide bonds, such as proteases. 2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetateanine acetate is also used in the development of new drugs and therapies, as it can be modified to enhance its pharmacological properties.
Mechanism of Action
2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetateanine acetate does not have a specific mechanism of action, as it is used primarily as a building block for the synthesis of peptides and proteins. However, it can be incorporated into peptides and proteins, where it may play a role in the structure and function of the molecule.
Biochemical and Physiological Effects:
2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetateanine acetate does not have any significant biochemical or physiological effects on its own. However, it can be incorporated into peptides and proteins, where it may affect their biochemical and physiological properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetateanine acetate in lab experiments is that it is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation is that it must be protected with a Boc group, which can complicate the synthesis of peptides and proteins.
Future Directions
There are several future directions for the use of 2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetateanine acetate in scientific research. One direction is the development of new methods for the synthesis of peptides and proteins using 2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetateanine acetate as a building block. Another direction is the modification of 2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetateanine acetate to enhance its pharmacological properties for the development of new drugs and therapies. Additionally, 2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetateanine acetate can be incorporated into peptides and proteins to study their structure and function, which could lead to new insights into biological processes.
properties
IUPAC Name |
[2-[[4-(tert-butylsulfamoyl)phenyl]carbamoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(22)26-17-8-6-5-7-16(17)18(23)20-14-9-11-15(12-10-14)27(24,25)21-19(2,3)4/h5-12,21H,1-4H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRPCWYLXWPWHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}phenyl acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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